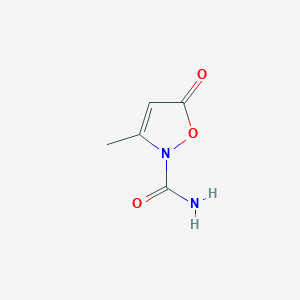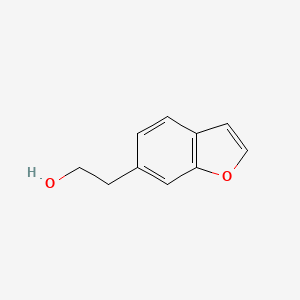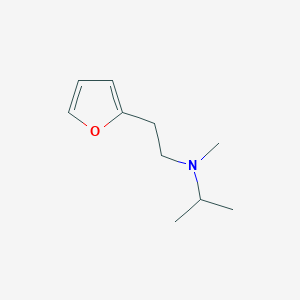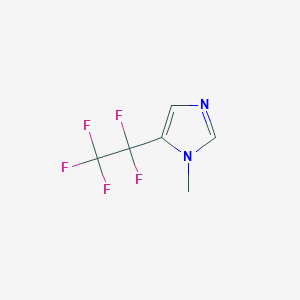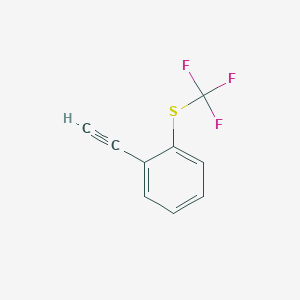
1-(Trifluoromethylthio)-2-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethynylphenyl)(trifluoromethyl)sulfane is an organosulfur compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further substituted with a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the reaction of a phenylacetylene derivative with a trifluoromethylsulfanyl reagent. One common method includes the use of trifluoromethanesulfanylamide and trimethyl(alkynyl)silane in the presence of bismuth(III) chloride as a catalyst. The reaction is carried out in dichloroethane (DCE) at elevated temperatures (80°C) for 8-12 hours .
Industrial Production Methods
While specific industrial production methods for (2-Ethynylphenyl)(trifluoromethyl)sulfane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Ethynylphenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other sulfur-containing functionalities.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Ethynylphenyl)(trifluoromethyl)sulfane has several scientific research applications:
Material Science: It is used in the development of flexible smart materials and devices due to its ability to form plastic-deformable crystals.
Agrochemical and Pharmaceutical Industries: The compound is a key intermediate in the synthesis of trifluoromethylpyridines, which are important in the development of agrochemicals and pharmaceuticals.
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds, including alkynes, aryl sulfides, and trifluoromethylated compounds.
Mechanism of Action
The mechanism of action of (2-Ethynylphenyl)(trifluoromethyl)sulfane involves the formation of electron donor-acceptor (EDA) complexes with arylthiolate anions. Under visible light irradiation, these complexes undergo an intramolecular single electron transfer (SET) reaction, leading to the formation of trifluoromethyl radicals. These radicals can then participate in various chemical transformations, such as S-trifluoromethylation of thiophenols .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylthiobenzene: Similar in structure but lacks the ethynyl group.
Phenyltrifluoromethylsulfide: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
(2-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both an ethynyl group and a trifluoromethylsulfanyl group on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H5F3S |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-ethynyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H5F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H |
InChI Key |
QNWICSJXTSYGGT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




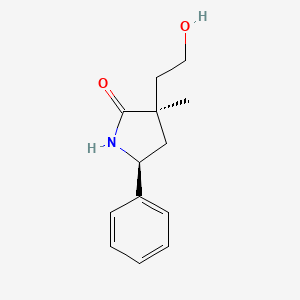
![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)

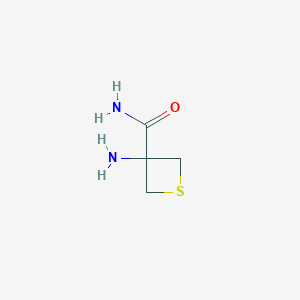

![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
